![molecular formula C15H11F3N4S B4389489 N-(3-pyridinylmethyl)-4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B4389489.png)
N-(3-pyridinylmethyl)-4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine
Übersicht
Beschreibung
N-(3-pyridinylmethyl)-4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine, also known as PTC-209, is a small molecule inhibitor that targets BMI-1, a protein involved in the regulation of stem cell self-renewal and differentiation. PTC-209 has shown potential as a therapeutic agent for the treatment of cancer and other diseases.
Wirkmechanismus
N-(3-pyridinylmethyl)-4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine targets BMI-1, a protein that plays a key role in the regulation of stem cell self-renewal and differentiation. By inhibiting BMI-1, N-(3-pyridinylmethyl)-4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine disrupts the self-renewal capacity of cancer stem cells, which are thought to be responsible for tumor initiation, progression, and resistance to therapy.
Biochemical and physiological effects:
N-(3-pyridinylmethyl)-4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their migration and invasion. It has also been shown to reduce the expression of various genes involved in cancer cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-pyridinylmethyl)-4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine has several advantages for use in laboratory experiments, including its high potency and specificity for BMI-1 inhibition, as well as its ability to target cancer stem cells. However, its use can be limited by its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-pyridinylmethyl)-4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine, including:
1. Further preclinical studies to evaluate its efficacy in combination with other therapies.
2. Clinical trials to evaluate its safety and efficacy in humans.
3. Development of more potent and selective BMI-1 inhibitors.
4. Investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders.
5. Exploration of its mechanism of action and its effects on other cellular pathways.
Overall, N-(3-pyridinylmethyl)-4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine shows promise as a therapeutic agent for the treatment of cancer and other diseases, and further research is warranted to fully understand its potential and limitations.
Wissenschaftliche Forschungsanwendungen
N-(3-pyridinylmethyl)-4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine has been extensively studied for its potential as a therapeutic agent for the treatment of cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has demonstrated efficacy in preclinical models of various types of cancer, including breast cancer, lung cancer, and glioblastoma.
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4S/c16-15(17,18)13-7-11(12-4-2-6-23-12)21-14(22-13)20-9-10-3-1-5-19-8-10/h1-8H,9H2,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFJVIDKDUQOND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.